molecular formula C6H9NO3 B1313956 2-Oxopiperidine-3-carboxylic acid CAS No. 41888-21-5

2-Oxopiperidine-3-carboxylic acid

Cat. No.: B1313956
CAS No.: 41888-21-5
M. Wt: 143.14 g/mol
InChI Key: HQSIETYOWKHBCH-UHFFFAOYSA-N
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Description

2-Oxopiperidine-3-carboxylic acid: is a heterocyclic organic compound with the molecular formula C6H9NO3 It is a derivative of piperidine, featuring a ketone group at the second position and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production often employs the oxidation of piperidine derivatives due to the scalability and efficiency of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alcohols, amines, and other nucleophiles for substitution reactions.

Major Products:

    Esters: Formed by reacting with alcohols.

    Amides: Formed by reacting with amines.

    Hydroxyl Derivatives: Formed by reduction of the ketone group.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes due to its unique structure.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxopiperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The ketone and carboxylic acid groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved include enzyme inhibition and receptor modulation, which can result in various biological effects.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both a ketone and a carboxylic acid group in 2-Oxopiperidine-3-carboxylic acid makes it unique compared to its analogs. This dual functionality allows for a wider range of chemical reactions and potential applications in various fields.

Properties

IUPAC Name

2-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-4(6(9)10)2-1-3-7-5/h4H,1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSIETYOWKHBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495888
Record name 2-Oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41888-21-5
Record name 2-Oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-3-piperidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxopiperidine-3-carboxylic acid
Reactant of Route 2
2-Oxopiperidine-3-carboxylic acid
Reactant of Route 3
2-Oxopiperidine-3-carboxylic acid
Reactant of Route 4
2-Oxopiperidine-3-carboxylic acid
Reactant of Route 5
2-Oxopiperidine-3-carboxylic acid
Reactant of Route 6
2-Oxopiperidine-3-carboxylic acid

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